molecular formula C14H13N3O B12917251 2-Anilino-6-cyclopropylpyrimidine-4-carbaldehyde CAS No. 121553-35-3

2-Anilino-6-cyclopropylpyrimidine-4-carbaldehyde

Cat. No.: B12917251
CAS No.: 121553-35-3
M. Wt: 239.27 g/mol
InChI Key: MXPSCGSBENHTFF-UHFFFAOYSA-N
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Description

2-Anilino-6-cyclopropylpyrimidine-4-carbaldehyde (CAS: 121553-35-3) is a pyrimidine derivative featuring an anilino group at the 2-position, a cyclopropyl substituent at the 6-position, and a carbaldehyde functional group at the 4-position. This compound is synthesized through multistep reactions involving substituted aniline reagents and aldehyde intermediates, as evidenced by patent literature describing analogous synthetic pathways . Analytical characterization includes LCMS (m/z 245 [M+H]⁺) and HPLC retention time (0.75 minutes under specific conditions), ensuring high purity (≥95%) and structural fidelity . Its unique substitution pattern positions it as a candidate for pharmaceutical and agrochemical research, particularly in targeting enzymes or receptors sensitive to aromatic and steric interactions.

Properties

CAS No.

121553-35-3

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

2-anilino-6-cyclopropylpyrimidine-4-carbaldehyde

InChI

InChI=1S/C14H13N3O/c18-9-12-8-13(10-6-7-10)17-14(16-12)15-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,15,16,17)

InChI Key

MXPSCGSBENHTFF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NC(=C2)C=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclopropyl-2-(phenylamino)pyrimidine-4-carbaldehyde typically involves the following steps:

    Cyclopropylation: Introduction of the cyclopropyl group to the pyrimidine ring.

    Amination: Substitution of the amino group at the 2-position with a phenyl group.

    Formylation: Introduction of the aldehyde group at the 4-position.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These conditions include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Types of Reactions:

    Oxidation: The aldehyde group can undergo oxidation to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The phenylamino group can participate in various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products:

    Oxidation: 6-cyclopropyl-2-(phenylamino)pyrimidine-4-carboxylic acid.

    Reduction: 6-cyclopropyl-2-(phenylamino)pyrimidine-4-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Structural Modifications

The synthesis of 2-Anilino-6-cyclopropylpyrimidine-4-carbaldehyde typically involves multi-step organic reactions. The compound can be synthesized through the reaction of an appropriate aniline derivative with cyclopropyl-substituted pyrimidine intermediates. Various synthetic approaches have been documented, emphasizing the importance of structural modifications to enhance biological activity.

Table 1: Common Synthetic Routes for Pyrimidine Derivatives

RouteStarting MaterialYield (%)Reference
Route AAniline + Methyl 6-chloronicotinate65.4%
Route BAniline + Methyl 2-chloropyrimidine-5-carboxylate77.2%
Route CAniline + Cyclopropyl pyrimidine derivativeVaries

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 2-Anilino-6-cyclopropylpyrimidine-4-carbaldehyde. Its ability to inhibit specific kinases involved in cancer progression has been explored. For instance, compounds with similar structures have shown promising results against various cancer cell lines by targeting pathways associated with tumor growth.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrimidine derivatives are well-documented. Research indicates that compounds like 2-Anilino-6-cyclopropylpyrimidine-4-carbaldehyde can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes. The IC50 values for related compounds suggest significant anti-inflammatory activity comparable to established drugs like celecoxib .

Table 2: Biological Activity Comparison

CompoundActivity TypeIC50 (μmol)Reference
2-Anilino-6-cyclopropylpyrimidine-4-carbaldehydeCOX-2 Inhibition0.04 ± 0.02
CelecoxibCOX-2 Inhibition0.04 ± 0.01

Antimalarial Research

The compound has been investigated for its potential as an antimalarial agent, particularly against Plasmodium falciparum. Studies have focused on its ability to inhibit specific kinases essential for the parasite's survival, such as PfGSK3 and PfPK6, which are critical targets in combating drug resistance .

Spleen Tyrosine Kinase Inhibition

Another significant application of this compound is its role as an inhibitor of spleen tyrosine kinase (Syk). This inhibition has therapeutic implications for treating inflammatory and autoimmune diseases such as rheumatoid arthritis and asthma . The modulation of Syk activity can lead to reduced inflammation and improved patient outcomes in these conditions.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-2-(phenylamino)pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Table 1: Substituent and Functional Group Analysis

Compound Name Substituents (Position) Functional Group Key Distinctions
2-Anilino-6-cyclopropylpyrimidine-4-carbaldehyde 2-Anilino, 6-cyclopropyl 4-carbaldehyde Combines aromatic (anilino), strained cyclopropane, and reactive aldehyde groups
2-Anilino-4-chloro-6-methylpyrimidine 2-Anilino, 4-Cl, 6-methyl None Chlorine at 4-position increases electronegativity; methyl at 6-position reduces steric hindrance
4-Isopropylpyrimidine-2-carbaldehyde 4-Isopropyl 2-carbaldehyde Isopropyl group offers greater lipophilicity vs. cyclopropyl
6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid 6-Cl, 2-cyclopropyl 4-carboxylic acid Carboxylic acid enhances hydrogen bonding vs. aldehyde’s electrophilicity
5-Chloro-2-cyclopropyl-6-(methyl(2-phenylcyclopropyl)amino)pyrimidine-4-carboxylic acid 5-Cl, 6-methyl(2-phenylcyclopropyl)amino 4-carboxylic acid Complex amine and cyclopropane motifs increase molecular rigidity

Biological Activity

2-Anilino-6-cyclopropylpyrimidine-4-carbaldehyde (CAS No. 121553-35-3) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure with a pyrimidine ring substituted with a cyclopropyl group, an aniline moiety, and an aldehyde functional group. Its biological activity has been explored in various studies, indicating potential applications in treating inflammatory diseases and possibly cancer.

PropertyValue
Molecular Formula C14H13N3O
Molecular Weight 239.27 g/mol
IUPAC Name 2-anilino-6-cyclopropylpyrimidine-4-carbaldehyde
InChI Key MXPSCGSBENHTFF-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that 2-anilino-6-cyclopropylpyrimidine-4-carbaldehyde exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The compound's mechanism of action may involve inhibiting key enzymes or disrupting cellular processes in pathogens.

Anti-inflammatory Effects

A significant aspect of the biological activity of this compound is its anti-inflammatory properties. In vitro studies have shown that derivatives of pyrimidine compounds, including this one, can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory responses. For instance, related compounds have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

The following table summarizes the anti-inflammatory activity of related compounds:

CompoundIC50 (μmol)Comparison DrugIC50 (μmol)
2-Anilino-6-cyclopropylpyrimidine-4-carbaldehydeTBDCelecoxib0.04 ± 0.01
Pyrimidine Derivative A0.04 ± 0.09Indomethacin9.17

Anticancer Potential

Emerging studies have also explored the anticancer potential of this compound. It has been noted to exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest . The specificity and effectiveness of this compound in targeting cancer cells make it a candidate for further investigation in cancer therapeutics.

The mechanism by which 2-anilino-6-cyclopropylpyrimidine-4-carbaldehyde exerts its biological effects likely involves interaction with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways or cancer progression. The binding affinity and selectivity towards these targets are crucial for its therapeutic efficacy.

Case Studies and Research Findings

  • In Vitro Studies : In a study examining the anti-inflammatory effects of pyrimidine derivatives, compounds similar to 2-anilino-6-cyclopropylpyrimidine-4-carbaldehyde were shown to significantly reduce COX-2 expression levels in vitro, highlighting their potential as anti-inflammatory agents .
  • Cytotoxicity Assays : A series of cytotoxicity assays demonstrated that this compound could inhibit the growth of specific cancer cell lines, with results indicating a dose-dependent response . Further research is needed to elucidate the exact pathways involved.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrimidine derivatives have revealed that modifications to the cyclopropyl and aniline groups can enhance biological activity. This information is vital for designing more potent analogs .

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